Sodium 2-nitro-1,3-dioxopropan-2-ide
Overview
Description
Synthesis Analysis
Sodium 2-nitro-1,3-dioxopropan-2-ide can be easily synthesized and purified. For instance, one method involves heating a suspension of 1H-pyrazol-5-amine and sodium nitromalonaldehyde monohydrate in acetic acid to 90°C overnight . The reaction mixture is then cooled to room temperature and poured into water. The resulting solids are collected by filtration, washed with water, and dried in vacuo .Molecular Structure Analysis
The molecular formula of Sodium 2-nitro-1,3-dioxopropan-2-ide is C3H2NNaO4 . Its molecular weight is 139.04 g/mol . The IUPAC name is sodium;2-nitro-3-oxoprop-1-en-1-olate .Chemical Reactions Analysis
As a nitric oxide donor, Sodium 2-nitro-1,3-dioxopropan-2-ide has been studied extensively for its properties and potential applications in various fields of research and industry.Physical And Chemical Properties Analysis
Sodium 2-nitro-1,3-dioxopropan-2-ide is a stable, non-volatile, water-soluble, and white crystalline powder. It has a molecular weight of 139.04 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . Its topological polar surface area is 86 Ų .Scientific Research Applications
Electrochemical Analysis
Sodium 2-nitro-1,3-dioxopropan-2-ide has been analyzed electrochemically in pharmaceutical formulations. Its electro-reducible groups (carbonyl and nitro groups) exhibit pH-dependent reduction, making it suitable for polarographic assays due to its selectivity and defined electrochemical behavior (Browne & Smyth, 1980).
Vasodilation and Hemodynamic Applications
This compound is used clinically as a vasodilator in various medical scenarios such as cardiac surgery, hypertensive crises, and heart failure. Its ability to rapidly lower blood pressure and its effectiveness in acute hemodynamic applications make it a valuable agent in clinical practice (Hottinger et al., 2014).
Synthesis of Energetic Ionic Salts
In the field of energetic materials, it has been used to synthesize a new family of energetic ionic salts. These salts show promising performance in terms of detonation properties and stability. The compound's reactivity plays a crucial role in creating novel materials with specific explosive and energetic characteristics (Pang et al., 2018).
Photolytic Effects on Photosynthesis
Research has explored the effects of sodium nitroprusside on photosynthetic electron transport. Its photolysis leads to modifications in photosynthesis, demonstrating a complex interaction with biological systems and highlighting its potential impact on plant physiology (Wodala et al., 2010).
Novel Chemical Reactions
The compound is involved in unique chemical reactions, such as its transformation in aqueous ammonia to other compounds, indicating its versatility and reactivity in chemical syntheses. These reactions contribute to the understanding of its chemical behavior and potential applications in synthesis and manufacturing (Fedorov et al., 1996).
properties
IUPAC Name |
sodium;(E)-2-nitro-3-oxoprop-1-en-1-olate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO4.Na/c5-1-3(2-6)4(7)8;/h1-2,5H;/q;+1/p-1/b3-1+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMLJRMYSFKMDS-KSMVGCCESA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C=O)[N+](=O)[O-])[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\C=O)/[N+](=O)[O-])\[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2NNaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
sodium (E)-2-nitro-3-oxoprop-1-en-1-olate | |
CAS RN |
34461-00-2 | |
Record name | Sodium 2-nitropropanedial hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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